Methyl 2-hydroxy-3-phenylpropanoate
Overview
Description
Methyl 2-hydroxy-3-phenylpropanoate, also known as 2-hydroxy-3-phenylpropanoic acid methyl ester, is an organic compound with the molecular formula C10H12O3. It is a colorless to pale yellow liquid that is soluble in most organic solvents such as alcohols, ethers, and ketones. This compound is commonly used as an intermediate in organic synthesis and in the production of fragrances and flavors .
Mechanism of Action
Target of Action
Methyl 2-hydroxy-3-phenylpropanoate is a chemical compound
Biochemical Pathways
It is known that chiral β-hydroxy acids, which include compounds similar to this compound, are present in lipids and are part of the oleophilic elements of lipopolysaccharides within cells . They are also found in a variety of biologically active depsipeptides
Result of Action
It is known that β-hydroxy acids, which include compounds similar to this compound, are involved in human metabolism via the transport of long chain fatty acids into mitochondria .
Biochemical Analysis
Biochemical Properties
It is known that esters like Methyl 2-hydroxy-3-phenylpropanoate can participate in various biochemical reactions, such as hydrolysis and transesterification
Cellular Effects
Esters are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an ester, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl cyanide with methyl chloroformate in the presence of a base, followed by hydrolysis and esterification . Another method involves the reaction of benzaldehyde with malonic acid in the presence of sodium ethoxide, followed by decarboxylation and esterification .
Industrial Production Methods
In industrial settings, this compound is often produced through the esterification of 2-hydroxy-3-phenylpropanoic acid with methanol in the presence of an acid catalyst . This method is preferred due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxo-3-phenylpropanoic acid.
Reduction: It can be reduced to form 2-hydroxy-3-phenylpropanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 2-oxo-3-phenylpropanoic acid.
Reduction: 2-hydroxy-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavors.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-phenylpropanoate can be compared to other similar compounds such as:
Methyl 2-hydroxy-2-phenylpropanoate: This compound has a similar structure but differs in the position of the hydroxyl group.
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate: This compound has an additional methyl group, which affects its chemical properties and reactivity
This compound is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929534 | |
Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13674-16-3 | |
Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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